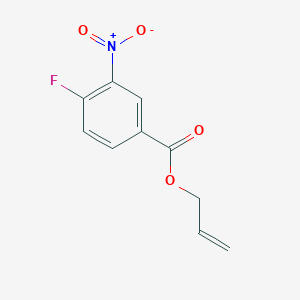
4-Fluoro-3-nitro-benzoic acid allyl ester
Übersicht
Beschreibung
4-Fluoro-3-nitro-benzoic acid allyl ester is an organic compound that belongs to the class of benzoic acid derivatives. It is characterized by the presence of a fluoro group at the 4-position, a nitro group at the 3-position, and an allyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-nitro-benzoic acid allyl ester typically involves the esterification of 4-Fluoro-3-nitro-benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-nitro-benzoic acid allyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluoro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Ester Hydrolysis: The allyl ester group can be hydrolyzed to yield 4-Fluoro-3-nitro-benzoic acid and allyl alcohol under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Ester Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted benzoic acid derivatives.
Reduction: 4-Fluoro-3-amino-benzoic acid allyl ester.
Ester Hydrolysis: 4-Fluoro-3-nitro-benzoic acid and allyl alcohol.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-nitro-benzoic acid allyl ester is used in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules, including heterocycles and polymers.
Material Science: In the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-nitro-benzoic acid allyl ester depends on the specific application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of the fluoro and nitro groups can enhance the compound’s ability to form hydrogen bonds and interact with active sites in enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Fluoro-3-nitro-benzoic acid methyl ester
- 4-Fluoro-3-nitro-benzoic acid ethyl ester
- 4-Fluoro-3-nitro-benzoic acid propyl ester
Uniqueness
4-Fluoro-3-nitro-benzoic acid allyl ester is unique due to the presence of the allyl ester group, which imparts different reactivity compared to other esters. The allyl group can participate in additional reactions such as polymerization or cross-coupling, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
prop-2-enyl 4-fluoro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO4/c1-2-5-16-10(13)7-3-4-8(11)9(6-7)12(14)15/h2-4,6H,1,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTMUCQFCYOPDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

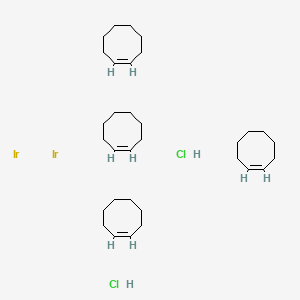
![dicyclohexyl-[2-[2,6-di(propan-2-yloxy)phenyl]phenyl]phosphane;methanesulfonic acid;palladium;2-phenylaniline](/img/structure/B8193742.png)
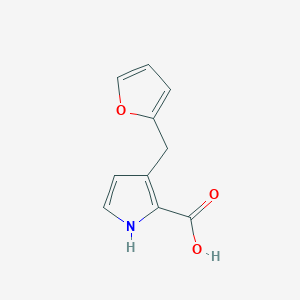
![(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid](/img/structure/B8193747.png)
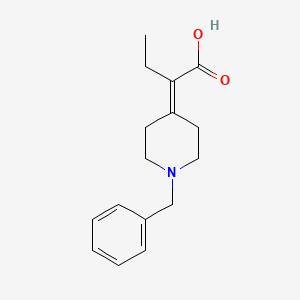
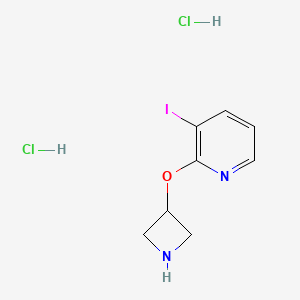
![4-(Methoxymethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B8193767.png)
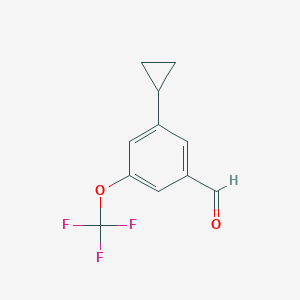

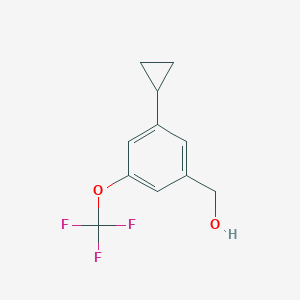
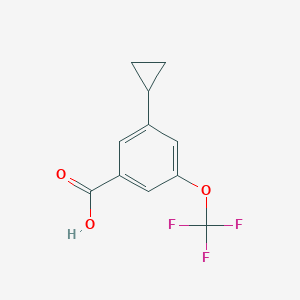
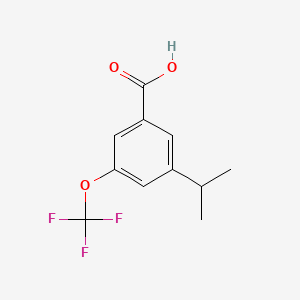
![3',6-Difluoro-4-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine](/img/structure/B8193787.png)
![3'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193795.png)
